molecular formula C27H20ClNO B11633249 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline

1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline

Cat. No.: B11633249
M. Wt: 409.9 g/mol
InChI Key: BATAKBMOVBRNLO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to the benzo[f]quinoline core.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline can be achieved through various synthetic routes. One common method involves the Friedlaender synthesis, which uses o-aminoaryl aldehydes or ketones and a ketone possessing an α-methylene group. The reaction proceeds through an initial amino-ketone condensation, followed by base- or acid-catalyzed cyclocondensation to produce the quinoline derivative .

Industrial production methods often focus on optimizing reaction conditions to increase yield and purity. Techniques such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts have been explored to make the process more sustainable and efficient .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, alkyl halides, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline can be compared with other quinoline derivatives, such as:

The unique combination of the chlorophenyl and ethoxyphenyl groups in this compound gives it distinct properties that make it valuable in various fields of research and industry.

Properties

Molecular Formula

C27H20ClNO

Molecular Weight

409.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline

InChI

InChI=1S/C27H20ClNO/c1-2-30-22-14-9-20(10-15-22)26-17-24(19-7-12-21(28)13-8-19)27-23-6-4-3-5-18(23)11-16-25(27)29-26/h3-17H,2H2,1H3

InChI Key

BATAKBMOVBRNLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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